4-methoxy-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
Description
The compound 4-methoxy-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a benzamide derivative featuring a 4-methoxybenzamide core linked to a substituted enaminone scaffold. Key structural elements include:
- A 5-[3-(trifluoromethyl)phenyl]furan-2-yl substituent, contributing steric bulk and electron-withdrawing properties via the trifluoromethyl group.
- A (1Z)-prop-1-en-2-yl backbone, which rigidifies the structure and may influence π-π stacking interactions.
Properties
IUPAC Name |
4-methoxy-N-[(Z)-3-morpholin-4-yl-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O5/c1-34-20-7-5-17(6-8-20)24(32)30-22(25(33)31-11-13-35-14-12-31)16-21-9-10-23(36-21)18-3-2-4-19(15-18)26(27,28)29/h2-10,15-16H,11-14H2,1H3,(H,30,32)/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHJOXWLZGVMM-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions such as temperature and solvent choice depend on the desired reaction.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is not well-documented. its structural features suggest that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved in its mechanism of action would likely depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations in the Furan Ring
- N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide (): Replaces the trifluoromethylphenyl group with a 3-chlorophenyl substituent. The allylamino group substitutes the morpholin-4-yl moiety, reducing polarity and altering pharmacokinetic properties. Biological implications: Chlorine’s lower electronegativity compared to CF₃ may decrease metabolic stability .
Heterocyclic Core Modifications
- N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide (): Features a thiazolidinone-thione core instead of the enaminone. Incorporates a pyrazole ring with bromophenyl and phenyl groups. Functional impact: The thioxo group increases hydrogen-bond acceptor capacity, while bromine enhances halogen bonding .
Sulfonyl and Triazole Derivatives
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): Replaces the furan ring with a triazole-thione system. Includes sulfonyl and difluorophenyl groups, enhancing electron-withdrawing effects. Spectral data (IR, NMR) confirm tautomeric stability in the thione form, unlike the enaminone’s rigid Z-configuration .
Functional Group Comparisons
Pharmacophoric and Physicochemical Properties
- Trifluoromethyl vs. Chloro/Bromo Groups: The CF₃ group in the target compound offers superior metabolic stability and lipophilicity compared to chloro/bromo analogues, as seen in agrochemical benzamides () . Morpholin-4-yl vs. Allylamino: Morpholine’s oxygen atom enhances aqueous solubility, critical for bioavailability, whereas allylamino may confer reactivity risks .
- flexible thiazolidinones () .
Biological Activity
4-methoxy-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide, commonly referred to as compound 385419-03-4, is a synthetic compound with a complex structure that includes a morpholine moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.
The molecular formula of this compound is , with a molecular weight of 543.5 g/mol. Its structure incorporates various functional groups that may contribute to its biological activity, including a methoxy group and a furan ring.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
1. Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the trifluoromethyl group has been linked to enhanced cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism often involves the induction of apoptosis through the activation of intrinsic and extrinsic pathways, as well as inhibition of key signaling pathways such as PI3K/Akt .
2. Neuroprotective Effects
The neuroprotective potential of this compound may arise from its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in cholinergic signaling. Inhibition of these enzymes can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease . Molecular docking studies have suggested that the trifluoromethyl group enhances binding affinity to these enzymes, further supporting its role as a cognitive enhancer .
3. Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory responses. The structural features of this compound may allow it to modulate these pathways effectively .
Data Tables
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of similar compounds on MCF-7 breast cancer cells, revealing that compounds with trifluoromethyl substitutions exhibited IC50 values as low as 10 μM, indicating potent anticancer activity.
- Neuroprotection in Alzheimer's Models : In vitro tests on SH-SY5Y neuroblastoma cells showed that pre-treatment with related compounds reduced oxidative stress markers significantly compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent investigations have highlighted the following key findings regarding the biological activity of 4-methoxy-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide:
- Inhibition Studies : In vitro assays demonstrated that this compound could inhibit AChE with an IC50 value around 19.2 μM, showing promise for cognitive enhancement applications.
- Cytotoxicity Profiles : The compound's cytotoxicity was assessed against various cancer cell lines, with significant activity noted against MCF-7 cells at concentrations less than 10 μM.
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to link the benzamide, morpholine, and trifluoromethylphenyl-furan moieties.
- Protection/deprotection strategies for reactive groups (e.g., amide bonds) to prevent side reactions .
- Strict control of temperature (20–80°C) and pH (neutral to mildly acidic) to optimize yields and minimize degradation . Key challenges include avoiding isomerization of the (Z)-configured propenone group and ensuring regioselectivity in furan functionalization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR):
- 1H and 13C NMR to map hydrogen/carbon environments and confirm stereochemistry .
- 2D NMR (COSY, HSQC) for resolving overlapping signals in complex regions (e.g., furan or morpholine protons) .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
Methodological approaches include:
- Solvent screening (e.g., acetonitrile for polar intermediates, DCM for non-polar steps) to enhance solubility and reaction rates .
- Catalyst optimization: Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for asymmetric steps .
- In-line monitoring: Use of real-time FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Cross-validation: Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous stereochemistry .
- Isotopic labeling: Introduce deuterium or 13C labels to trace specific protons/carbons in complex spectra .
- Computational modeling: Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis: Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) and test biological activity .
- Quantitative SAR (QSAR): Use molecular descriptors (logP, polar surface area) to correlate structural features with activity .
- Fragment-based design: Isolate key moieties (e.g., morpholine or furan) to identify pharmacophoric contributions .
Q. How can the compound’s mechanism of action be investigated in biological systems?
- Target identification:
- Pull-down assays with biotinylated probes to isolate binding proteins .
- Kinase profiling to screen for enzymatic inhibition .
- Cellular studies:
- Gene expression analysis (RNA-seq) to identify pathways modulated by the compound .
- CRISPR-Cas9 knockout of suspected targets to validate functional relevance .
Q. What are the best practices for evaluating stability and degradation under experimental conditions?
- Forced degradation studies: Expose the compound to heat (40–60°C), light, and varying pH to identify degradation products via LC-MS .
- Accelerated stability testing: Store at 25°C/60% RH and monitor purity over 1–3 months to establish shelf-life guidelines .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Standardize assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based vs. resazurin viability assays) .
- Control variables: Account for differences in solvent (DMSO concentration) or serum content in cell culture media .
- Meta-analysis: Pool data from multiple studies to identify trends or outliers using statistical tools (e.g., ANOVA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
